molecular formula C8H11FO2 B12274189 (4-Difluoro-cyclohexylidene)-acetic acid

(4-Difluoro-cyclohexylidene)-acetic acid

Cat. No.: B12274189
M. Wt: 158.17 g/mol
InChI Key: QWBPJIMRZDHEMT-UHFFFAOYSA-N
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Description

(4-Difluoro-cyclohexylidene)-acetic acid is a fluorinated organic compound with the molecular formula C8H10F2O2 It is characterized by the presence of two fluorine atoms attached to a cyclohexylidene ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Difluoro-cyclohexylidene)-acetic acid typically involves the fluorination of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 4,4-difluorocyclohexanone is then subjected to further reactions to introduce the acetic acid group .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction conditions such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(4-Difluoro-cyclohexylidene)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclohexanone derivatives, while reduction can produce difluorocyclohexanol .

Scientific Research Applications

(4-Difluoro-cyclohexylidene)-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Difluoro-cyclohexylidene)-acetic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexanone: A precursor in the synthesis of (4-Difluoro-cyclohexylidene)-acetic acid.

    2-Fluorocyclohexanone: Another fluorinated cyclohexanone derivative with different substitution patterns.

    4,4-Dimethylcyclohexanone: A non-fluorinated analog with similar structural features.

Uniqueness

This compound is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties can enhance the compound’s stability, reactivity, and interactions with biological targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H11FO2

Molecular Weight

158.17 g/mol

IUPAC Name

2-(4-fluorocyclohexylidene)acetic acid

InChI

InChI=1S/C8H11FO2/c9-7-3-1-6(2-4-7)5-8(10)11/h5,7H,1-4H2,(H,10,11)

InChI Key

QWBPJIMRZDHEMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)O)CCC1F

Origin of Product

United States

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